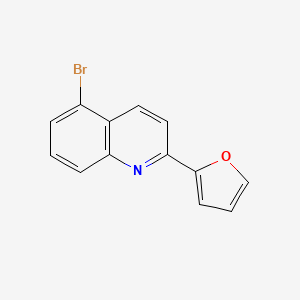

5-Bromo-2-(furan-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNO |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

5-bromo-2-(furan-2-yl)quinoline |

InChI |

InChI=1S/C13H8BrNO/c14-10-3-1-4-11-9(10)6-7-12(15-11)13-5-2-8-16-13/h1-8H |

InChI Key |

YNJAHWDCZJQJAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C3=CC=CO3)C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Bromo 2 Furan 2 Yl Quinoline and Analogues

Classical Approaches to Quinoline (B57606) and Furan-Substituted Quinoline Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still in use today. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Friedländer Condensation and its Variants

The Friedländer synthesis is a straightforward and widely utilized method for generating quinolines. nih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgorganic-chemistry.org For the synthesis of 2-(furan-2-yl)quinoline (B13027713) derivatives, a 2-aminoaryl ketone would be reacted with a ketone bearing a furan (B31954) moiety.

A notable variant involves the use of solid acid catalysts like Montmorillonite K-10, zeolites, or nano-crystalline sulfated zirconia, which can facilitate the reaction under milder conditions and often lead to higher yields and easier work-up procedures. nih.gov For instance, the condensation of a 2-amino-5-bromobenzophenone (B122471) with an appropriate furan-containing ketone under these conditions could theoretically yield a 5-bromo-2-(furan-2-yl)quinoline derivative.

Recent developments have also explored one-pot, two-step methods for synthesizing furoquinoline derivatives, highlighting the ongoing efforts to refine this classical reaction for more complex and sensitive substrates. researchgate.net

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgiipseries.org The initial step involves the hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org To synthesize a furan-substituted quinoline via this method, a furan-containing aldehyde or ketone would be used as the carbonyl component.

While this method specifically produces quinoline-4-carboxylic acids, these can be valuable intermediates. jocpr.com Decarboxylation can subsequently provide the corresponding quinoline. The Pfitzinger reaction is particularly useful for synthesizing quinolines with substituents at the 2- and 3-positions. nih.gov However, the harsh basic conditions can be a limitation for substrates with sensitive functional groups. nih.gov

Skraup and Doebner-von Miller Syntheses

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgjptcp.com A variation of this is the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgnih.gov This method is particularly useful for producing 2- and/or 4-substituted quinolines. nih.gov

For the synthesis of a furan-substituted quinoline, an α,β-unsaturated carbonyl compound bearing a furan ring could be reacted with a bromoaniline. The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov While effective, these reactions often require harsh acidic conditions and can lead to polymerization of the carbonyl substrate, sometimes resulting in lower yields. nih.gov

Conrad–Limpach–Knorr Synthesis

The Conrad–Limpach–Knorr synthesis involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions can be controlled to selectively produce either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). wikipedia.orgquimicaorganica.org At lower temperatures, the reaction favors the formation of a Schiff base at the keto group, leading to the 4-hydroxyquinoline (B1666331) product. wikipedia.org At higher temperatures (around 140°C), the aniline preferentially attacks the ester group, ultimately yielding the 2-hydroxyquinoline. youtube.com

To apply this to the synthesis of a furan-substituted quinoline, a β-ketoester containing a furan moiety would be required. The resulting hydroxyquinoline could then be further modified, for example, by converting the hydroxyl group to a halogen, to serve as a precursor for further derivatization.

| Classical Synthesis Method | Reactants | Product Type | Key Features |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone + Compound with active methylene (B1212753) group | Substituted Quinolines | Versatile, can be catalyzed by acids or bases. nih.govorganicreactions.org |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Basic conditions, useful for 2,3-disubstituted quinolines. nih.govwikipedia.org |

| Skraup/Doebner-von Miller | Aniline + Glycerol/α,β-Unsaturated carbonyl | Unsubstituted or Substituted Quinolines | Harsh acidic conditions, can have low yields. iipseries.orgnih.gov |

| Conrad–Limpach–Knorr | Aniline + β-Ketoester | Hydroxyquinolines (2- or 4-substituted) | Temperature-dependent regioselectivity. wikipedia.orgquimicaorganica.org |

Modern Catalytic Strategies for the Formation of this compound Analogues

Modern synthetic chemistry has increasingly focused on the development of more efficient and selective methods, with transition metal-catalyzed cross-coupling reactions being at the forefront.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials. nih.gov

For the synthesis of this compound, a Suzuki coupling approach could involve two primary strategies:

Coupling of a dihaloquinoline with a furanboronic acid: A precursor such as 5-bromo-2-chloroquinoline (B1339913) could be selectively coupled with furan-2-boronic acid. The differential reactivity of the C-Cl and C-Br bonds would be crucial for the success of this approach.

Coupling of a bromo-furan with a quinolineboronic acid: This would involve the synthesis of a quinolineboronic acid derivative and its subsequent coupling with a brominated furan.

The Suzuki coupling has been successfully employed for the synthesis of various aryl-substituted quinolines and tetrahydroquinolines. researchgate.net For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines have been coupled with substituted phenylboronic acids in high yields using a dichlorobis(triphenylphosphine)palladium(II) catalyst. researchgate.net Similarly, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids, demonstrating the utility of this reaction for halogenated nitrogen heterocycles. mdpi.com

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the Suzuki coupling reaction, especially for heteroaromatic substrates which can sometimes be challenging. Research has shown that even unprotected ortho-bromoanilines can undergo Suzuki coupling, expanding the scope of this versatile reaction. nih.gov

| Catalyst System | Reactants | Product | Key Advantages |

| Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-2-chloroquinoline + Furan-2-boronic acid | This compound | Mild conditions, high functional group tolerance. mdpi.comnih.gov |

| Pd(dppf)Cl₂ / K₂CO₃ | 5-Bromo-2-(furan-2-yl)boronic acid + Aryl halide | Aryl-substituted this compound | Versatile for a range of aryl and heteroaryl couplings. nih.gov |

Copper-Catalyzed Quinoline Synthesis

Copper catalysis has emerged as a powerful tool in the synthesis of quinoline derivatives, offering a more cost-effective and less toxic alternative to palladium-based systems. These methods often involve the coupling of various starting materials to construct the quinoline core. While direct copper-catalyzed synthesis of this compound is a specific area of ongoing research, the broader applicability of copper catalysis to the synthesis of 2-arylquinolines provides a strong foundation for its potential use.

Key strategies in copper-catalyzed quinoline synthesis often involve the reaction of 2-haloanilines with alkynes or aldehydes. For instance, a copper-catalyzed domino reaction can be employed to synthesize 2-substituted quinolines from 2-aminobenzyl alcohol and a ketone. This approach is valued for its atom economy and the ability to form multiple bonds in a single operation. The mechanism typically involves an initial oxidation of the benzyl (B1604629) alcohol to an aldehyde, followed by a condensation reaction and subsequent cyclization.

Nanocatalyst-Mediated Approaches to Quinoline Derivatives

The application of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. In the context of quinoline synthesis, various nanocatalysts have been developed to improve reaction efficiency and facilitate catalyst recovery and reuse.

Magnetic nanoparticles functionalized with a catalytic species are particularly advantageous. For example, Fe3O4 nanoparticles coated with silica (B1680970) and functionalized with a copper complex can serve as a magnetically separable catalyst for the synthesis of quinoline derivatives. These nanocatalysts have been successfully employed in multicomponent reactions, such as the reaction of anilines, aldehydes, and alkynes, to afford a wide range of substituted quinolines. The ease of separation of these catalysts by an external magnet simplifies the purification process and allows for their repeated use, contributing to more sustainable synthetic protocols.

Green Chemistry and Advanced Reaction Protocols for this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds like this compound. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Microwave-Assisted Organic Synthesis

Microwave irradiation has been widely adopted as a non-conventional energy source to accelerate organic reactions. In the synthesis of quinoline derivatives, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times from hours to minutes and often improve product yields. This technique is particularly effective for reactions that require high temperatures, as the rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of side products. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be efficiently carried out under microwave irradiation, often in the absence of a solvent or using a green solvent.

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is a primary goal of green chemistry, as it eliminates the costs and potential toxicity associated with metal catalysts. For the synthesis of quinolines, several metal-free approaches have been reported. These often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as high temperatures or the use of a particular solvent system. For example, a catalyst-free Friedländer annulation can be achieved by reacting a 2-aminoaryl ketone with a compound containing a reactive methylene group under thermal conditions. The absence of a catalyst simplifies the purification of the final product and reduces the environmental impact of the synthesis.

Regioselective Functionalization and Bromination Strategies

The precise introduction of functional groups, particularly bromine atoms, onto the quinoline scaffold is a critical aspect of synthesizing complex derivatives like this compound. Researchers have developed various methods to control the position of functionalization, a concept known as regioselectivity.

Direct C-H functionalization, often facilitated by transition metal catalysis, represents a powerful and atom-economical approach for modifying the quinoline ring. mdpi.com For instance, palladium-catalyzed reactions have been successfully employed for the C2-arylation of quinoline N-oxides. mdpi.com In these methods, the N-oxide group acts as a directing group, facilitating the selective functionalization at the C2 position. mdpi.com Similarly, rhodium catalysis has been utilized for the C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) as the bromine source. mdpi.com

The choice of reagents and reaction conditions plays a pivotal role in determining the site of functionalization. Base-controlled regioselective functionalization of chloro-substituted quinolines has been demonstrated using different metal amides. acs.org For example, the use of lithium diisopropylamide (LDA) at low temperatures allows for selective metalation and subsequent functionalization at the C-3 position. acs.org In contrast, employing TMPMgCl·LiCl or TMPZnCl·LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidyl) can direct the functionalization to the C-8 position. acs.org

A combination of bromine/magnesium exchange reactions and direct magnesiations offers a versatile strategy for the regioselective functionalization of quinolines. acs.org This approach allows for the sequential introduction of different functional groups at various positions of the quinoline core, including C2, C3, and C4. acs.org

Specifically for bromination, direct reaction with molecular bromine can lead to the formation of various brominated quinoline derivatives. The substitution pattern is highly dependent on the existing substituents on the quinoline ring and the reaction conditions. researchgate.net For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield the 5-bromo derivative as the sole product under certain conditions. researchgate.net However, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can result in a mixture of mono- and di-bromo products, primarily at the 5- and 7-positions. researchgate.netresearchgate.net A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has also been developed, utilizing trihaloisocyanuric acids as the halogen source. rsc.org

| Starting Material | Reagent(s) | Position of Functionalization/Bromination | Reference(s) |

| Quinoline N-oxide | Pd(OAc)₂, Ag₂CO₃, Benzene (B151609) | C2-Arylation | mdpi.com |

| Quinoline N-oxide | Rh catalyst, NBS | C8-Bromination | mdpi.com |

| 4,7-Dichloroquinoline | LDA | C3-Functionalization | acs.org |

| 4,7-Dichloroquinoline | TMPMgCl·LiCl or TMPZnCl·LiCl | C8-Functionalization | acs.org |

| 2,4-Dibromoquinoline | i-PrMgCl·LiCl, then electrophile | C4-Functionalization | acs.org |

| 8-Methoxyquinoline | Br₂ | C5-Bromination | researchgate.net |

| 8-Hydroxyquinoline | Br₂ | C5 and C7-Bromination | researchgate.netresearchgate.net |

| 8-Substituted Quinolines | Trihaloisocyanuric acids | C5-Halogenation | rsc.org |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ | C3, C5, C6-Tribromination |

Synthetic Routes to Fused Quinoline-Furan Systems (e.g., Furo[3,2-c]quinoline)

The synthesis of fused quinoline-furan systems, such as furo[3,2-c]quinolines, provides valuable insights into the construction of the furan moiety attached to a quinoline core, a key structural feature of this compound. These synthetic strategies often involve the formation of the furan ring onto a pre-existing quinoline or quinolone structure.

One prominent method involves the acid-catalyzed tandem reaction of a 4-hydroxy-quinolin-2(1H)-one with a propargylic alcohol. rsc.orgrsc.orgnih.gov This reaction can proceed through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to furnish the furo[3,2-c]quinolone skeleton. rsc.orgrsc.org The choice of the propargylic alcohol can influence the reaction pathway, sometimes leading to the formation of pyrano[3,2-c]quinolones instead. rsc.org

Another approach is the molybdenum-catalyzed one-pot synthesis from nitroarenes and glycols. researchgate.net This domino reaction sequence involves reduction of the nitro group, imine formation, intramolecular cyclization, and subsequent oxidation to yield the furoquinoline structure. researchgate.net This method is notable for its efficiency and use of a non-noble metal catalyst. researchgate.net

The synthesis of specific derivatives, such as furo[3,2-c]quinoline-2-carboxylates, has also been reported, often starting from modified quinolone precursors. researchgate.net Furthermore, the reaction of 8-hydroxyquinoline with certain reagents can lead to the formation of angular dihydrofuro- and furo[3,2-h]quinolines. nih.gov A variety of synthetic methodologies for constructing tricyclic fused-quinoline derivatives, including furoquinolines, have been reviewed, highlighting the diversity of available synthetic routes. informahealthcare.comresearchgate.nettandfonline.com

| Starting Material(s) | Key Reagents/Catalysts | Fused System Formed | Reference(s) |

| 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohol | Acid catalyst (e.g., p-TsOH) | Furo[3,2-c]quinolone | rsc.orgrsc.orgnih.gov |

| Nitroarene, Glycol | Molybdenum catalyst | Furoquinoline | researchgate.net |

| 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | Reduction, then further steps | Furo[3,2-c]quinoline derivatives | researchgate.net |

| 8-Hydroxyquinoline | Specific reagents | Dihydrofuro[3,2-h]quinoline, Furo[3,2-h]quinoline | nih.gov |

Spectroscopic and Analytical Characterization Techniques in the Study of 5 Bromo 2 Furan 2 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR analyses are routinely performed to map the carbon-hydrogen framework of 5-Bromo-2-(furan-2-yl)quinoline.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For instance, carbons in the aromatic rings will have characteristic chemical shifts in the downfield region of the spectrum. Although specific ¹³C NMR data for the title compound is not detailed in the search results, the analysis of related quinoline (B57606) structures is a well-established practice. sbq.org.brchemicalbook.com

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the arrangement of hydrogen atoms on the quinoline and furan (B31954) rings. |

| ¹³C NMR | Chemical environment of carbon atoms. | Elucidates the carbon framework of the molecule. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons. | Provides unambiguous structural assignment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (EI-MS, LC-MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with a high-energy electron beam, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable structural information. For quinoline derivatives, a common fragmentation pathway involves the initial loss of a carbonyl group if present. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the purity of the target compound. Commercial suppliers of this compound often use LC-MS or GC-MS for analysis. synhet.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS data, often obtained using techniques like ESI (Electrospray Ionization), is a standard characterization method for novel compounds. rsc.orgresearchgate.net The molecular formula of this compound is C₁₃H₈BrNO, with a molecular weight of 274.11 g/mol . bldpharm.com

| Technique | Information Provided | Relevance to this compound |

| EI-MS | Molecular weight and fragmentation pattern. | Confirms the molecular mass and provides structural clues. |

| LC-MS | Separation and mass detection. | Assesses purity and confirms the presence of the target compound. |

| HRMS | Exact molecular mass and elemental formula. | Unambiguously confirms the elemental composition of the molecule. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques like Infrared (IR) and UV-Visible (UV-Vis) provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the quinoline and furan systems, and the C-Br stretching vibration. For quinoline derivatives, C-N stretching vibrations in the quinoline moiety are typically observed in the range of 1325–1314 cm⁻¹. mdpi.com

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's conjugated system. The extended π-system of this compound, encompassing both the quinoline and furan rings, is expected to result in significant UV absorption.

| Technique | Information Provided | Relevance to this compound |

| IR Spectroscopy | Presence of functional groups. | Identifies characteristic bonds such as C-H, C=C, C=N, and C-Br. |

| UV-Vis Spectroscopy | Electronic transitions and conjugation. | Characterizes the electronic properties of the extended π-system. |

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. While specific cyclic voltammetry data for this compound is not available in the provided search results, the electrochemical characteristics of a related compound, 2-(furan-2-yl)quinoline-4-carboxylic acid, have been investigated using this method. jchr.org In such studies, a glassy carbon electrode is often used to examine the effects of concentration and scan rate variations, with the electrode process typically being governed by diffusion control. jchr.org The reduction and oxidation potentials of quinoline derivatives are strongly correlated with their chemical structure. nih.gov For this compound, cyclic voltammetry could provide insights into its electron transfer processes and the stability of its oxidized and reduced forms.

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for assessing the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. A small spot of the compound is applied to a thin layer of adsorbent material (such as silica (B1680970) gel) on a plate. The plate is then developed in a suitable solvent system. The distance the compound travels up the plate (retention factor, Rf) is a characteristic property under a given set of conditions. The presence of a single spot on the TLC plate suggests a high degree of purity. TLC is a common method for monitoring reactions during the synthesis of heterocyclic compounds. nih.gov

In addition to TLC, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more sophisticated techniques used for quantitative purity analysis. synhet.com Commercial suppliers often provide purity data determined by these methods.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₁₃H₈BrNO). A close agreement between the experimental and calculated values provides strong evidence for the compound's proposed structure and purity. Elemental analysis is a standard characterization method offered by chemical suppliers. synhet.com

| Element | Theoretical Percentage |

| Carbon (C) | 56.96% |

| Hydrogen (H) | 2.94% |

| Bromine (Br) | 29.15% |

| Nitrogen (N) | 5.11% |

| Oxygen (O) | 5.83% |

Computational and Theoretical Investigations of 5 Bromo 2 Furan 2 Yl Quinoline and Its Analogues

Quantum Chemical Calculations (e.g., DFT) for Optimized Geometries and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometries and electronic structures of 5-Bromo-2-(furan-2-yl)quinoline and its analogues. These calculations provide a foundational understanding of the molecule's three-dimensional shape and the distribution of electrons within it.

For instance, studies on similar quinoline (B57606) derivatives have utilized DFT to optimize molecular structures, which is a crucial first step for further computational analysis like molecular docking and dynamics simulations. nih.gov The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is meticulously calculated to find the most stable conformation. This information is vital as the biological activity of a compound is often intrinsically linked to its shape.

The electronic structure, including the distribution of electron density and electrostatic potential, is also elucidated through DFT. This helps in identifying the electron-rich and electron-deficient regions of the molecule, which are key to understanding its chemical behavior and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In the context of heterocyclic compounds like quinoline derivatives, the HOMO-LUMO gap is a significant factor. researchgate.netcamjol.info A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This can be indicative of greater biological activity. For example, in a study of various heterocyclic anticancer drugs, the HOMO/LUMO gap was found to differ significantly among the compounds, suggesting varying levels of reactivity and potential efficacy. researchgate.netcamjol.info

Theoretical Spectroscopic Data Simulation (e.g., IR, NMR, UV-Vis) and Comparison with Experimental Results

Computational methods allow for the simulation of various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimentally obtained data to confirm the structure of a synthesized compound.

For newly synthesized quinoline derivatives, techniques like 1H and 13C NMR and mass spectrometry are used for characterization. nih.gov Theoretical simulations of these spectra using computational tools can aid in the interpretation of the experimental results and provide a more detailed understanding of the molecular structure. This comparative approach is a powerful tool for structural elucidation and verification in medicinal chemistry.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used to understand the interactions between potential drug candidates and their biological targets.

For quinoline derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding their mechanism of action. nih.govnih.govdoi.orgamazonaws.com For example, docking studies of quinoline derivatives with HIV reverse transcriptase have shown good binding interactions, with some compounds exhibiting higher docking scores than standard drugs. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.gov

In a study of a novel quinoline-based iminothiazoline derivative, molecular docking against the elastase enzyme revealed a strong binding affinity, suggesting its potential as an inhibitor. nih.gov Similarly, docking studies on pyrrolo[1,2-a]quinoline (B3350903) analogues against pathogenic proteins of Candida albicans have helped in identifying them as potential antifungal agents. nih.gov

Below is a table summarizing the results of a molecular docking study for a quinoline derivative:

| Parameter | Value |

| Target Enzyme | Elastase |

| Docking Score | -7.4 kcal/mol |

| Interacting Residues | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 |

| Hydrogen Bond Interaction | Gln34 (3.1 Å) |

This table is based on data from a study on a (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. These simulations can be used to assess the stability of ligand-receptor complexes predicted by molecular docking and to study the conformational changes that may occur upon binding.

MD simulations have been employed to study the stability of quinoline derivatives within the active sites of their target proteins. doi.orgnih.gov For example, a 50 ns dynamic simulation of a quinoline-based analogue in the VEGFR-2 receptor showed favorable stability. nih.gov These simulations can confirm the persistence of key interactions observed in docking studies and provide a more realistic picture of the binding event in a dynamic environment. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RGyr) are analyzed to assess the stability and flexibility of the complex. doi.org

Theoretical Prediction of Chemical Descriptors and Aromaticity Indices

Computational methods can be used to predict a wide range of chemical descriptors that are important for understanding the properties of a molecule. These descriptors can include electronic properties (e.g., dipole moment, polarizability), steric properties, and thermodynamic properties.

Aromaticity is a key concept in organic chemistry, and various indices have been developed to quantify it. For heterocyclic systems like quinoline, computational methods can be used to calculate aromaticity indices, which can provide insights into their stability and reactivity. The Natural Bond Orbital (NBO) method, for example, can provide information about the aromaticity of heterocyclic rings. researchgate.netcamjol.info

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of charge delocalization and hyperconjugative interactions. arabjchem.org

NBO analysis can reveal the nature of intramolecular charge transfer and the stability arising from electron delocalization. researchgate.net For heterocyclic compounds, NBO analysis can shed light on the delocalization of π-electrons within the ring systems, which contributes to their aromatic character and stability. researchgate.net The analysis of donor-acceptor interactions provides a quantitative measure of the strength of these stabilizing effects. researchgate.net This method is valuable for understanding the electronic factors that govern the structure and reactivity of compounds like this compound.

Computational Prediction of Pharmacokinetic Parameters (excluding ADME specifics)

In modern medicinal chemistry, the early assessment of a molecule's pharmacokinetic profile is crucial for its development as a potential therapeutic agent. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing researchers to prioritize candidates with more favorable characteristics. For quinoline derivatives, including this compound and its analogues, various computational models are employed to forecast their drug-likeness and other key pharmacokinetic indicators. nih.govnih.gov

Research on quinoline-based compounds frequently utilizes computer-based tools to analyze molecular descriptors and predict bioavailability properties. nih.gov These studies are essential for overcoming the challenge of poor bioavailability, which can render a compound ineffective regardless of its potency against a biological target. nih.gov The goal of these computational analyses is to design and identify derivatives with an optimal balance of properties that suggest a higher probability of success in later-stage experimental studies. nih.govresearchgate.net

The prediction of "drug-likeness" is a central aspect of these computational investigations. This concept is often evaluated using established guidelines like Lipinski's Rule of Five, which assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered more likely to be orally bioavailable. For various series of quinoline derivatives, computational tools are used to calculate these fundamental physicochemical properties.

Detailed research findings from computational studies on quinoline analogues often involve the generation of data for a wide range of molecular properties. These parameters help in building a comprehensive profile of a potential drug candidate.

Table 1: Predicted Physicochemical Properties for this compound and Representative Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₈BrNO | 289.12 | 4.25 | 0 | 2 | 26.03 |

| 2-(Furan-2-yl)quinoline (B13027713) | C₁₃H₉NO | 209.22 | 3.45 | 0 | 2 | 26.03 |

| 6-Chloro-2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline | C₂₁H₁₂ClN₅O | 397.81 | 4.88 | 1 | 5 | 77.83 |

| 7-Ethyl-10-hydroxycamptothecin | C₂₂H₂₀N₂O₅ | 392.41 | 1.89 | 2 | 6 | 104.28 |

Note: The data in this table are computationally predicted values and serve as illustrative examples of the parameters assessed in theoretical studies. Actual values may vary based on the specific software and calculation methods used.

Beyond basic physicochemical properties, more advanced computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its pharmacokinetic profile, allowing for the prediction of properties for newly designed molecules. nih.gov For instance, studies on furan (B31954) C-2 coupled quinoline derivatives have utilized such computer-based methods to evaluate molecular descriptors and drug-likeness. nih.gov

It is consistently emphasized in the literature that while these in silico predictions are invaluable for guiding the drug discovery process, they are theoretical in nature. nih.gov Experimental validation through in vitro and in vivo testing is ultimately required to confirm the actual pharmacokinetic behavior of any new chemical entity. nih.gov Nevertheless, the computational screening of large libraries of compounds, such as the thousands of quinoline derivatives assessed in some studies, is a powerful strategy for identifying the most promising candidates for further investigation. nih.gov

An in-depth examination of the chemical behavior of this compound reveals a complex and fascinating landscape of reaction mechanisms. This article delves into the mechanistic studies of reactions involving this specific heterocyclic compound, focusing on cyclization, substitution, cross-coupling, and other significant transformations. The elucidation of these pathways is critical for the strategic design of novel molecules with potential applications in medicinal chemistry and materials science.

Mechanistic Studies of Reactions Involving 5 Bromo 2 Furan 2 Yl Quinoline

The reactivity of 5-Bromo-2-(furan-2-yl)quinoline is governed by the interplay of its three key components: the quinoline (B57606) ring, the furan (B31954) moiety, and the bromine substituent. The electron-withdrawing nature of the quinoline nitrogen influences the electron density of the aromatic system, while the furan ring can act as a diene in cycloaddition reactions or undergo electrophilic substitution. The bromine atom at the 5-position is a versatile handle for a variety of transformations, most notably cross-coupling reactions.

Exploration of Biological Activities and Underlying Mechanisms for 5 Bromo 2 Furan 2 Yl Quinoline Derivatives

Anticancer Activity and Molecular Targets

Quinoline (B57606) derivatives are recognized for their potential in the development of new anticancer drugs due to their wide array of biological activities. nih.gov Research into various substituted quinoline compounds has shown significant antiproliferative effects against several cancer cell lines. nih.gov The introduction of different functional groups to the quinoline scaffold allows for the modulation of its biological effects, which include the induction of apoptosis, disruption of cell migration, and inhibition of critical enzymes involved in cancer progression.

Inhibition of Topoisomerase I

Topoisomerases are essential nuclear enzymes that resolve topological issues in DNA during critical cellular processes like replication and transcription. nih.gov Specifically, human topoisomerase I (Topo I) relaxes DNA torsional strain by cleaving and rejoining a single DNA strand. nih.gov Its inhibition is a well-established strategy in cancer chemotherapy. nih.gov

Certain brominated quinoline derivatives have been identified as potent inhibitors of Topoisomerase I. researchgate.net For instance, studies on 8-substituted quinolines revealed that compounds like 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline effectively suppress the relaxation of supercoiled plasmid DNA by inhibiting Topoisomerase I. researchgate.net This inhibitory action points to their potential as novel anticancer agents. researchgate.net The development of pyrazolo[4,3-f]quinoline derivatives has also yielded compounds with significant Topoisomerase I/IIα inhibition activity. nih.gov Although many quinoline-based molecules have been developed as Topoisomerase I inhibitors, the specific activity of 5-Bromo-2-(furan-2-yl)quinoline in this regard requires further targeted investigation. nih.gov

Table 1: Selected Quinoline Derivatives and their Topoisomerase I Inhibitory Activity

| Compound Name | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma) | Suppressed relaxation of supercoiled plasmid DNA by Topoisomerase I. researchgate.net | researchgate.net |

| 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | Inhibited Topoisomerase I-mediated DNA relaxation. researchgate.net | researchgate.net |

Modulation of Tyrosine Kinases (e.g., EGFR, FAK) and other Kinases

Tyrosine kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Two such kinases, the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), are often overexpressed in various cancers and are validated targets for anticancer therapies. nih.gov

Research has led to the development of 2-arylquinolines as dual inhibitors of EGFR and FAK. nih.gov Specific derivatives, including those with a bromo-substitution, have demonstrated potent inhibitory activity. For example, quinolines 6f, 6h, 6i, and 20f were identified as powerful EGFR inhibitors, while compounds 6f, 6h, 6i, 16d, and 20f showed strong FAK inhibition. nih.gov The design of these molecules often incorporates a planar aromatic ring system and a hydrophobic tail to effectively interact with the EGFR-tyrosine kinase pocket. nih.gov Molecular hybridization strategies have been successfully used to create quinoline derivatives with significant EGFR-TK inhibitory activity, leading to S phase arrest in the cell cycle and induction of apoptosis in cancer cells. nih.gov

Table 2: EGFR and FAK Inhibition by 2-Arylquinoline Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 6f | EGFR | 25.39 | nih.gov |

| FAK | 22.68 | nih.gov | |

| 6h | EGFR | 20.15 | nih.gov |

| FAK | 14.25 | nih.gov | |

| 6i | EGFR | 22.36 | nih.gov |

| FAK | 18.36 | nih.gov | |

| 16d | FAK | 17.36 | nih.gov |

| 20f | EGFR | 24.81 | nih.gov |

Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. rsc.orgnih.gov A number of quinoline derivatives have been designed and synthesized as novel tubulin inhibitors that target the colchicine (B1669291) binding site. rsc.org

One such derivative, compound 4c, demonstrated significant antiproliferative activity against a panel of 60 cancer cell lines. rsc.org It was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. rsc.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org Similarly, 2-phenyl-quinolone derivatives have shown strong inhibitory effects on tubulin polymerization, with activity comparable to potent natural antimitotic agents. nih.gov The development of 5-aryl-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones also represents a promising scaffold for novel tubulin polymerization inhibitors. rsc.org

Inhibition of DNA Gyrase Activity

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication. ekb.eg While primarily a target for antibacterial agents, inhibitors of DNA gyrase have also been explored for their anticancer potential, as some compounds can exhibit activity against mammalian topoisomerases as well. nih.govresearchgate.net

Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors. nih.gov For instance, one study reported a quinoline derivative (compound 14) with potent inhibitory activity against E. coli DNA gyrase, showing an IC50 value of 3.39 μM. nih.gov While the primary context of this research is often antimicrobial, the structural similarities between bacterial DNA gyrase and human topoisomerase II suggest a potential crossover in activity for some quinoline-based compounds. researchgate.net However, the specific action of this compound derivatives against DNA gyrase in the context of cancer therapy remains an area for further investigation.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov A key mechanism of many anticancer agents is their ability to induce apoptosis in tumor cells. nih.govnih.gov

Various quinoline derivatives have demonstrated the ability to trigger apoptotic pathways. For example, 6-Bromo-5-nitroquinoline (B1267105) has been shown to possess apoptotic activity, highlighting its potential to cause cancer cell death. nih.gov Studies on other brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have also indicated high apoptotic potential through DNA laddering assays. researchgate.net Furthermore, certain quinoline-isatin hybrids can induce apoptosis by down-regulating anti-apoptotic genes like Bcl-2 and Survivin. nih.gov The treatment of A549 lung cancer cells with specific quinoline derivatives resulted in a significant increase in cellular apoptosis. nih.gov

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to invasion and metastasis, the primary causes of cancer-related mortality. researchgate.net Therefore, compounds that can inhibit cell migration have significant therapeutic potential.

Research has shown that certain brominated heterocyclic compounds can act as anti-migration agents. researchgate.net While direct studies on this compound are limited in this specific area, related quinoline derivatives have been shown to disrupt processes linked to cell migration. For instance, new quinoline and isatin (B1672199) derivatives have demonstrated the ability to prevent the healing and migration of cancer cells in scratch wound assays. nih.gov The inhibition of kinases like FAK by 2-arylquinoline derivatives is also directly linked to reduced cell migration, as FAK is a key regulator of this process. nih.gov

Antimicrobial Investigations

The antimicrobial potential of quinoline derivatives has been a significant area of focus for researchers. These compounds have been evaluated against a variety of microbial pathogens, including bacteria and fungi, demonstrating notable efficacy.

Derivatives of quinoline have shown considerable promise as broad-spectrum antibacterial agents. scilit.comnih.gov Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com For instance, certain novel quinoline derivatives have exhibited excellent in vitro activity against phytopathogenic bacteria. acs.org

Research into quinoline-2-one derivatives has highlighted their significant action against multidrug-resistant Gram-positive bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, compounds 6c, 6l, and 6o from one study showed promising antibacterial activity against the tested Gram-positive pathogens. nih.gov Compound 6c, in particular, was the most potent, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

Furthermore, a series of heterocyclic chalcone (B49325) derivatives incorporating a quinoline moiety displayed good antimicrobial activities against Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net One derivative, F2, was found to be as active as the standard drug norfloxacin (B1679917) against Streptococcus mutans, with an MIC of 2 µg/mL. researchgate.net However, these particular compounds did not inhibit the growth of Gram-negative bacteria like Escherichia coli at the tested concentration. researchgate.net

The mechanism of action for some quinoline derivatives is thought to involve the targeting of bacterial LptA and Top IV proteins, leading to a broad-spectrum effect. nih.govnih.gov Other quinoline-based compounds have been shown to disrupt the LptA-LptC interaction in Gram-negative bacteria or inhibit DNA gyrase and topoisomerase IV, ultimately causing bacterial cell death. semanticscholar.org

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | MIC: 0.125–8 μg/mL | nih.gov |

| Quinoline-2-one derivative 6c | MRSA, VRE | MIC: 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative 6c | MRSE | MIC: 2.50 μg/mL | nih.gov |

| Chalcone derivative F2 | Streptococcus mutans | MIC: 2 µg/mL | researchgate.net |

| Qa5 | Xanthomonas oryzae (Xoo) | MIC: 3.12 μg/mL | acs.org |

In addition to their antibacterial properties, quinoline derivatives have been investigated for their potential as antifungal agents. nih.gov Research has shown that these compounds can be effective against various fungal pathogens, including Candida species and dermatophytes. nih.gov

A study on a series of new quinoline derivatives demonstrated that they were potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans, with one compound being the most potent. nih.gov Another study highlighted the selective anti-dermatophytic action of a particular quinoline derivative, with a geometric mean MIC of 19.14 μg/ml. nih.gov Other derivatives in the same study showed specific anti-Candida action. nih.gov

The versatility of the quinoline nucleus allows for modifications at various positions, leading to compounds with selective antifungal activities. nih.gov For example, modifications at the C-2, C-4, and C-6 positions have yielded compounds with activity against either yeasts or filamentous fungi. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value | Reference |

| Compound 5 | Dermatophytes | Geometric Mean MIC: 19.14 μg/ml | nih.gov |

| Compound 2 | Candida spp. | Geometric Mean MIC: 50 μg/ml | nih.gov |

| Compound 3 | Candida spp. | Geometric Mean MIC: 47.19 μg/ml | nih.gov |

| Compound 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active | nih.gov |

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and quinoline derivatives have shown significant promise in this area. nih.govresearchgate.net A number of studies have synthesized and evaluated series of quinoline derivatives for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

In one such study, compounds 5e and 5f exhibited significant activity with MICs of 6.25 and 3.12 µg/mL, respectively, which is comparable to the first-line drug ethambutol. nih.gov Another investigation into 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives identified compound 5n as the most potent against M. tuberculosis, with an MIC of 12.5 μg/mL. frontiersin.org Several other compounds in this series also demonstrated effective activity. frontiersin.org

The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as InhA, which is crucial for the survival of M. tuberculosis. frontiersin.org

Table 3: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | MIC Value (µg/mL) | Reference |

| Compound 5f | 3.12 | nih.gov |

| Compound 5e | 6.25 | nih.gov |

| Compound 5n | 12.5 | frontiersin.org |

| Compounds 5g, 5i-l, 5o, 5q-t, 5v, 7w | 15 | frontiersin.org |

Quinoline-based compounds have a long history in the fight against malaria, with quinine (B1679958) being one of the earliest effective treatments. nih.gov Modern research continues to explore new quinoline derivatives for their antimalarial properties. ymerdigital.commdpi.com

A series of novel quinoline derivatives, including dihydropyrimidines, 2-oxopyran-3-carboxylates, and 1,3,4-oxadiazole (B1194373) derivatives, were synthesized and showed moderate to high in vitro antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com

Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold with other heterocyclic systems, such as pyrano[2,3-c]pyrazole, have also been investigated. nih.gov These hybrids have demonstrated potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The quinoline moiety is thought to be essential for accumulating the compound in the parasite's digestive vacuole. nih.gov

Anti-inflammatory Mechanisms

Beyond their antimicrobial effects, certain quinoline derivatives and related compounds have been explored for their anti-inflammatory properties.

Lysozyme (B549824) is an enzyme that is part of the innate immune system and can be found in various bodily secretions and leukocytes. nih.gov It possesses anti-inflammatory properties and can modulate the complement system. nih.govnih.gov While direct studies on the inhibition of lysozyme release by this compound derivatives are not prevalent in the initial search results, the broader class of compounds containing furan (B31954) and hydrazide moieties has been noted for potential anti-inflammatory effects. mdpi.comresearchgate.net For instance, isatin-containing heterocycles with a hydrazide moiety are suggested to have the potential to be potent anti-inflammatory agents due to their ability to form hydrogen bonds with amino acid residues. mdpi.com

Protein Denaturation and Hemolysis Inhibition

The anti-inflammatory potential of a compound can be preliminarily assessed through its ability to inhibit protein denaturation and stabilize red blood cell membranes against hemolysis. These in vitro assays serve as indicators of how a compound might behave in the context of inflammatory processes, where protein denaturation and cell membrane damage are key events.

Inhibition of Protein Denaturation: Inflammation can lead to the denaturation of tissue proteins. A compound that can prevent this denaturation could potentially be a valuable anti-inflammatory agent. The assay typically involves subjecting a protein, such as bovine serum albumin (BSA), to heat or chemical stress to induce denaturation. The ability of a test compound, such as this compound, to prevent this process is measured spectrophotometrically. The percentage of inhibition is calculated and often compared against a standard anti-inflammatory drug. For instance, studies on related heterocyclic compounds have demonstrated significant inhibition of BSA denaturation, suggesting their potential to mitigate inflammatory damage. researchgate.net

Inhibition of Hemolysis: The stabilization of red blood cell (RBC) membranes is another crucial aspect of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane. Lysosomal enzymes released during inflammation can cause further tissue damage. Therefore, a compound's ability to prevent hemolysis, induced by heat or hypotonic solutions, is a measure of its membrane-stabilizing and, by extension, anti-inflammatory properties. In this assay, a suspension of red blood cells is treated with the test compound and then subjected to hemolytic stress. The amount of hemoglobin released is quantified to determine the percentage of hemolysis inhibition. Research on various synthetic compounds has shown a concentration-dependent protection of the RBC membrane from such damage. researchgate.net

Antioxidant Evaluations (e.g., DPPH, H₂O₂ Radical Scavenging)

Antioxidant activity is a critical function for compounds intended to combat diseases linked to oxidative stress. Various assays are employed to determine the radical scavenging capabilities of a substance. Quinoline and furan moieties are present in many compounds known for their antioxidant properties. iau.irresearchgate.net

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound. jfda-online.com DPPH is a stable free radical that exhibits a deep violet color in solution. When it accepts an electron or a hydrogen atom from an antioxidant, it is neutralized, and the solution's color changes to pale yellow. nih.gov The degree of discoloration, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the scavenging activity of the test compound. iau.ir The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Numerous quinoline derivatives have been shown to possess significant DPPH scavenging activity. researchgate.netnih.govnih.gov

Hydrogen Peroxide (H₂O₂) Radical Scavenging Assay: Hydrogen peroxide is a reactive oxygen species that can cause damage to cells. While not a radical itself, it can generate the highly reactive hydroxyl radical within the cell. The ability of a compound to scavenge H₂O₂ is therefore an important measure of its antioxidant potential. This assay typically involves incubating the test compound with a solution of hydrogen peroxide and then measuring the remaining H₂O₂ concentration spectrophotometrically. nih.gov The scavenging activity is calculated as the percentage of H₂O₂ removed by the compound. Studies on furan/benzofuran-coupled quinoline hybrids have indicated good hydrogen peroxide scavenging activity for certain derivatives. researchgate.net

Table of Antioxidant Activity Data for Quinoline Derivatives

The following table presents hypothetical data to illustrate how the antioxidant activity of This compound would be represented if experimental data were available. The values for related, but distinct, quinoline derivatives from the literature are provided for context.

| Compound | Assay | Concentration (µg/mL) | % Inhibition / Activity | IC50 (µg/mL) | Reference |

| This compound | DPPH Scavenging | Data Not Available | Data Not Available | Data Not Available | |

| H₂O₂ Scavenging | Data Not Available | Data Not Available | Data Not Available | ||

| 2-chloroquinoline-3-carbaldehyde (1g) | DPPH Scavenging | Not Specified | 92.96% | Not Reported | researchgate.net |

| Furo[2,3-f]quinolines (5a-d) | DPPH Scavenging | 200-1000 ppm | Concentration-dependent | Not Reported | iau.ir |

| Quinoline-hydrazone derivative | DPPH Scavenging | Not Specified | Not Specified | 843.52 ppm | nih.gov |

| Quercetin | H₂O₂ Scavenging | 20-100 µmol/L | ~42-44% | Not Reported | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 5 Bromo 2 Furan 2 Yl Quinoline Analogues

Influence of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. For instance, studies on various quinoline derivatives have demonstrated that the presence and location of specific functional groups can dramatically alter their antiproliferative and antimicrobial activities.

Research on quinoline-based furanones and their nitrogen analogues has provided insights into their structure-activity relationships (SAR). nih.gov It was observed that the presence of a chloro group on the quinoline nucleus, in conjunction with an attached biphenyl (B1667301) ring, enhanced the inhibitory activity of pyrrolones against S. aureus and B. subtilis. nih.gov Furthermore, N-benzyl pyrrolones with an attached biphenyl and quinoline ring were found to be highly active. nih.gov However, any substitution on the quinoline ring in these particular analogues led to a decrease in activity. nih.gov

In a separate study on naphthoquinone-furan-2-cyanoacryloyl hybrids, the type of substituent on the amine also played a crucial role. nih.gov Aliphatic amine substituents generally resulted in higher inhibitory activity compared to aromatic amine substituents. nih.gov This highlights the importance of the steric and electronic properties of the substituents in modulating biological efficacy.

The position of substituents on the quinoline ring is also a critical determinant of bioactivity. A study on brominated quinolines revealed that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibition of C6, HeLa, and HT29 cancer cell proliferation. nih.gov In contrast, derivatives with substitutions at the C-3, C-6, and C-8 positions showed no inhibitory activity. nih.gov This underscores the importance of the substitution pattern for antiproliferative effects.

Moreover, the introduction of different functional groups at various positions can lead to a wide spectrum of biological responses. For example, a study involving a variety of substituted quinoline derivatives (phenyl, nitro, cyano, N-oxide, and methoxy) showed that 6-bromo-5-nitroquinoline (B1267105) and 6,8-diphenylquinoline had the greatest antiproliferative activity compared to the reference drug 5-fluorouracil. nih.gov

These findings collectively emphasize that the biological efficacy and selectivity of 5-Bromo-2-(furan-2-yl)quinoline analogues are intricately linked to the specific substitution patterns on the quinoline and furan (B31954) rings, as well as any appended functional groups.

Table 1: Influence of Substitution Patterns on Biological Activity

| Compound Class | Key Structural Features | Observed Biological Effect |

| Quinoline-based Pyrrolones | Chloro group on quinoline + biphenyl ring | Increased inhibition of S. aureus and B. subtilis nih.gov |

| Quinoline-based Pyrrolones | N-benzyl group + biphenyl and quinoline rings | High activity nih.gov |

| Brominated Quinolines | Bromine at C-5 and C-7 positions | Significant antiproliferative activity nih.gov |

| Brominated Quinolines | Substitutions at C-3, C-6, and C-8 | No inhibitory activity nih.gov |

| Substituted Quinolines | 6-Bromo-5-nitroquinoline | High antiproliferative activity nih.gov |

| Substituted Quinolines | 6,8-Diphenylquinoline | High antiproliferative activity nih.gov |

Impact of Bromine Atom Position and Functionalization on Reactivity and Biological Activity

Studies on brominated quinoline derivatives have highlighted the critical role of the bromine atom's location in conferring biological activity. For example, methoxylation of dibromotetrahydroquinoline at the C-6 position was found to reduce its inhibitory activity. nih.gov This suggests that the presence of a bromine atom at this specific position is crucial for bioactivity. nih.gov In another instance, the conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group in a brominated quinoline derivative was suggested to have enhanced its inhibitory potential. nih.gov

The introduction of other functional groups in conjunction with bromine can also have a synergistic effect on biological activity. The direct nitration of 6,8-dibromoquinoline (B11842131) to yield the 5-nitro derivative resulted in a compound with significant inhibitory activity against several cancer cell lines, whereas the precursor, 6,8-dibromoquinoline, was inactive. nih.gov This demonstrates that the presence of the nitro group at the C-5 position, in combination with the bromine atoms, can "activate" the molecule's bioactivity. nih.govnih.gov

Furthermore, research on S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols has indicated that these compounds have the potential for a range of biological activities, including antitumor, antiviral, and antioxidant effects. bohrium.com This suggests that the bromo-furan moiety itself is a key pharmacophore.

The functionalization of the bromine atom itself can also be a strategy to modulate activity. For instance, the bromine group on the quinoline ring can be activated by the presence of an amino group precursor, which could allow for further chemical modifications. nih.gov

Table 2: Impact of Bromine and Other Substituents on Quinoline Activity

| Parent Compound | Modification | Resulting Compound | Effect on Biological Activity |

| Dibromotetrahydroquinoline | Methoxylation at C-6 | 6-Methoxy-dibromotetrahydroquinoline | Reduced inhibitory activity nih.gov |

| 6,8-Dibromoquinoline | Nitration at C-5 | 6,8-Dibromo-5-nitroquinoline | Gained significant inhibitory activity nih.gov |

| Brominated 8-methoxyquinoline (B1362559) | Conversion of C-8 methoxy to hydroxyl | Brominated 8-hydroxyquinoline (B1678124) | Potentially enhanced inhibitory activity nih.gov |

Electronic Effects (e.g., Electron-Withdrawing Groups) on Biological Response

The electronic properties of substituents on the this compound scaffold play a significant role in modulating its biological response. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron distribution within the molecule, thereby influencing its interaction with biological targets.

In a study of quinoline-based furanones, it was observed that compounds possessing electron-withdrawing groups, such as chloro (–Cl) or nitro (–NO2), were more biologically active. nih.gov This suggests that reducing the electron density of the quinoline ring system can enhance the compound's efficacy.

Similarly, research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, a related heterocyclic system, demonstrated that para-substitution on a phenyl moiety with various EWGs (–Cl, –Br, –F, and –SO2CH3) led to higher inhibitory activity compared to substitutions with electron-donating groups (–CH3 and –OCH3). mdpi.com This further supports the hypothesis that electron-withdrawing substituents can potentiate the biological activity of these types of compounds.

The presence of a halogen atom, such as chlorine, has been shown to improve the pharmacological potential of related chalcone (B49325) molecules. nih.gov The introduction of a chlorine atom enhanced antimicrobial, antibiofilm, and antiproliferative activities. nih.gov This effect is likely due to a combination of electronic and steric factors.

These findings indicate that the strategic placement of electron-withdrawing groups on the this compound structure could be a viable strategy for enhancing its biological response.

Conformational Analysis and its Correlation with Biological Properties

The three-dimensional conformation of this compound and its analogues is a critical factor that dictates their interaction with biological macromolecules and, consequently, their biological properties. The relative orientation of the quinoline and furan rings, as well as the spatial arrangement of various substituents, can significantly impact the molecule's ability to bind to a target receptor or enzyme.

While specific conformational analysis studies on this compound were not found in the provided search results, the principles of conformational analysis are broadly applicable. The planarity of the quinoline ring system, a consequence of its aromaticity, provides a rigid scaffold. ecorfan.org However, the rotational freedom around the single bond connecting the quinoline and furan rings allows for different conformations. The preferred conformation will be the one that minimizes steric hindrance and is electronically most stable.

The interaction of a molecule with its biological target is often highly specific to its three-dimensional structure. Therefore, understanding the preferred conformations of this compound analogues through computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy would be invaluable for rational drug design. Such studies would allow for the correlation of specific conformational features with observed biological activities, leading to the design of more potent and selective compounds.

Advanced Applications and Future Research Directions

Exploration in Materials Science

The inherent electronic and photophysical properties of the quinoline (B57606) nucleus suggest a promising future for its derivatives, including 5-Bromo-2-(furan-2-yl)quinoline, in the field of materials science. Quinoline-based systems are increasingly recognized for their utility in developing nanomaterials and mesostructures with significant electronic and photonic applications. ecorfan.org

While direct studies on this compound are nascent, the exploration of structurally similar compounds provides a strong rationale for its investigation. For instance, benzo[h]quinoline (B1196314) derivatives, which share the core polycyclic aromatic structure, are considered highly promising as cyclometalating ligands for iridium-based Phosphorescent Organic Light Emitting Diodes (PLEDs). researchgate.net The conjugated π-system of the quinoline and furan (B31954) rings in this compound could be engineered to produce materials with desirable optical and electronic properties. bldpharm.com The presence of the bromine atom offers a site for further functionalization, allowing for the fine-tuning of these properties to create smart materials, such as sensors or photochromic systems, whose characteristics can be altered by external stimuli.

Future research will likely focus on synthesizing and characterizing metal complexes and polymers incorporating the this compound scaffold to evaluate their performance in electronic devices, such as OLEDs, and as components of advanced optical materials. researchgate.netbldpharm.com

Potential in Catalysis and Chemical Transformations

The structure of this compound makes it a valuable intermediate and building block in synthetic organic chemistry. synhet.com The carbon-bromine (C-Br) bond at the 5-position of the quinoline ring is a key functional group that can be readily activated in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is analogous to that of other bromo-substituted heterocycles, such as 5-bromo-benzo[h]quinoline, which serve as precursors for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. researchgate.net

This capability allows for the strategic installation of diverse functional groups, enabling the synthesis of a wide array of more complex molecules. For example, reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to append aryl, alkynyl, or amino moieties, respectively. Such transformations are fundamental in medicinal chemistry and materials science for creating libraries of novel compounds for screening and development. The furan ring also presents opportunities for chemical modification, although its stability can be a concern under certain oxidative conditions. nih.gov

Future work should explore the scope of these transformations, optimizing reaction conditions to achieve high yields and regioselectivity, thereby establishing this compound as a versatile platform for constructing elaborate molecular architectures.

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netdntb.gov.ua Derivatives of 2-furylquinoline, in particular, have been investigated as promising leads for a variety of therapeutic applications, including as neurokinin-3 receptor inhibitors and as agents with antimicrobial, antiviral, antitrypanosomal, and anticancer properties. nih.gov

Specific research on closely related analogs further supports the therapeutic potential of this structural class:

Anti-inflammatory Activity : A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov One derivative, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was found to be a potent inhibitor of TNF-α formation. nih.gov Additionally, compounds containing a 5-bromofuran moiety have been synthesized and proposed as potential anti-inflammatory agents. researchgate.netmdpi.com

Anticancer Activity : Other bromo-substituted quinolines, such as 6-Bromo-5-nitroquinoline (B1267105), have demonstrated significant antiproliferative activity and the ability to induce apoptosis in cancer cell lines. nih.gov

Antitubercular Activity : The related compound 2-(furan-2-yl)quinoline-4-carboxylic acid has shown promising in-vitro activity against tuberculosis, with a minimum inhibitory concentration (MIC) comparable to standard drugs. jchr.org

These findings collectively suggest that this compound is a strong candidate for further development as a therapeutic agent. Future research should involve the synthesis of a library of its derivatives and systematic screening against various disease targets, including inflammatory pathways, cancer cell lines, and microbial pathogens, to identify lead compounds for further optimization.

Table 1: Investigated Biological Activities of Related Furyl-Quinoline Scaffolds

| Biological Activity | Investigated Scaffold | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | 2-(Furan-2-yl)-4-(phenoxy)quinoline derivatives | Inhibition of TNF-α formation and release of lysozyme (B549824) and β-glucuronidase. | nih.gov |

| Anticancer | 6-Bromo-5-nitroquinoline | Showed potent antiproliferative activity and induced apoptosis. | nih.gov |

| Antitubercular | 2-(Furan-2-yl)quinoline-4-carboxylic acid | Exhibited good minimum inhibitory concentration (MIC) against tuberculosis. | jchr.org |

| General Therapeutic | 2-Furylquinoline scaffold | Investigated for neurokinin-3 receptor inhibition, antimicrobial, antiviral, and antitrypanosomal applications. | nih.gov |

Refinement of Synthetic Strategies for Industrial Scale-Up

While laboratory-scale syntheses of quinoline derivatives are well-established, their transition to industrial production requires the development of more efficient, cost-effective, and environmentally benign methods. researchgate.net Traditional methods like the Pfitzinger-Borsche reaction, which can be used to synthesize 2-furylquinoline cores from isatin (B1672199) and an appropriate ketone, often require harsh conditions and may not be ideal for large-scale manufacturing. nih.gov

Modern synthetic chemistry offers numerous strategies to overcome these limitations. Future research should focus on adapting and optimizing these advanced protocols for the synthesis of this compound. Potential areas for refinement include:

One-Pot Reactions : Developing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste, as demonstrated in the synthesis of other complex molecules. google.com

Catalysis : Exploring novel catalytic systems, including transition-metal-free protocols, can lead to milder reaction conditions and improved yields. mdpi.com

Green Chemistry Approaches : The use of greener solvents, ultrasound irradiation, or flow chemistry could reduce the environmental impact and improve the safety profile of the synthesis. nih.gov

The goal is to develop a robust and scalable synthetic route that provides reliable access to this compound, facilitating its broader investigation and potential commercialization.

Further Mechanistic Investigations into Biological Interactions and Reaction Pathways

A deeper understanding of the chemical behavior and biological interactions of this compound is crucial for its rational development. One critical area for investigation is the chemical stability of the molecule. It has been shown that the 2-furylquinoline scaffold can undergo oxidative decomposition when exposed to air. nih.gov This process is believed to proceed through a [4+2] cycloaddition of singlet oxygen with the furan ring, forming an unstable endoperoxide intermediate that subsequently rearranges into various products. nih.gov A thorough investigation into this degradation pathway for this compound is essential to define its proper handling, storage, and formulation for any potential application.